4-{2-[4-(Benzoyloxy)-3-ethoxy-5-iodobenzylidene]hydrazino}benzoic acid
CAS No.:
Cat. No.: VC19969103
Molecular Formula: C23H19IN2O5
Molecular Weight: 530.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19IN2O5 |
|---|---|
| Molecular Weight | 530.3 g/mol |
| IUPAC Name | 4-[(2Z)-2-[(4-benzoyloxy-3-ethoxy-5-iodophenyl)methylidene]hydrazinyl]benzoic acid |
| Standard InChI | InChI=1S/C23H19IN2O5/c1-2-30-20-13-15(14-25-26-18-10-8-16(9-11-18)22(27)28)12-19(24)21(20)31-23(29)17-6-4-3-5-7-17/h3-14,26H,2H2,1H3,(H,27,28)/b25-14- |
| Standard InChI Key | HZDDUFIXSVNPKW-QFEZKATASA-N |
| Isomeric SMILES | CCOC1=C(C(=CC(=C1)/C=N\NC2=CC=C(C=C2)C(=O)O)I)OC(=O)C3=CC=CC=C3 |
| Canonical SMILES | CCOC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)I)OC(=O)C3=CC=CC=C3 |
Introduction
4-{2-[4-(Benzoyloxy)-3-ethoxy-5-iodobenzylidene]hydrazino}benzoic acid is a complex organic compound with a molecular formula of C23H19IN2O5 and a molecular weight of 530.31183 g/mol . This compound is characterized by its intricate structure, which includes benzoyloxy, ethoxy, iodo, and hydrazino functional groups. The compound's unique structure suggests potential applications in various fields, including pharmaceuticals and materials science.
Synthesis and Preparation
The synthesis of 4-{2-[4-(Benzoyloxy)-3-ethoxy-5-iodobenzylidene]hydrazino}benzoic acid likely involves multiple steps, starting from simpler precursors such as 4-(benzyloxy)-3-ethoxy-5-iodobenzaldehyde. This precursor has a molecular formula of C16H15IO3 and a molecular weight of 382.19 g/mol . The synthesis process may involve condensation reactions to form the hydrazine linkage and subsequent modifications to introduce the benzoic acid moiety.
Potential Applications
Given its complex structure, 4-{2-[4-(Benzoyloxy)-3-ethoxy-5-iodobenzylidene]hydrazino}benzoic acid could be explored for various applications:
-
Pharmaceuticals: The presence of iodine and the hydrazine group might confer biological activity, making it a candidate for drug development.
-
Materials Science: The compound's structure could be useful in designing new materials with specific optical or electrical properties.
Research Findings and Challenges
Research on 4-{2-[4-(Benzoyloxy)-3-ethoxy-5-iodobenzylidene]hydrazino}benzoic acid is limited, and detailed studies on its properties and applications are needed. Challenges include synthesizing the compound efficiently and understanding its stability and reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume